N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
Description
N-(3-Methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a thienopyrimidine derivative with a fused thiophene-pyrimidine core. The compound features a 3-methoxyphenyl group at the 4-position of the pyrimidine ring and a methyl substituent at the 6-position of the thieno[2,3-d]pyrimidine scaffold. The hydrochloride salt enhances solubility for pharmacological applications. Thienopyrimidines are known for their versatility in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, due to their ability to mimic purine bases and interact with biological targets .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS.ClH/c1-9-6-12-13(15-8-16-14(12)19-9)17-10-4-3-5-11(7-10)18-2;/h3-8H,1-2H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWRBFFJXOJLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the cyclin-dependent protein kinases (CDKs), specifically CDK6. CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases.
Mode of Action
This compound interacts with its target, CDK6, by inhibiting its activity. The inhibition of CDK6 can lead to the disruption of cell cycle progression, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation pathway. CDK6 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK6, this compound can halt cell cycle progression, leading to the suppression of cell proliferation.
Pharmacokinetics
It’s worth noting that the lipophilicity of a drug can influence its absorption, distribution, metabolism, and excretion (adme) properties. A compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. This is particularly relevant in the context of cancer cells, where unchecked cell proliferation leads to tumor growth.
Biological Activity
N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a thieno ring fused with a pyrimidine structure. Its chemical formula is with a molecular weight of approximately 248.31 g/mol. The presence of the methoxy group at the 3-position of the phenyl ring enhances its lipophilicity and potentially modulates its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various synthetic pathways have been explored to optimize yield and purity, often employing methodologies such as nucleophilic substitution and condensation reactions.
Anticancer Activity
Several studies have investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays demonstrated that the compound inhibited cell proliferation in human cancer cell lines such as A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer) with IC50 values indicating significant potency .
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory effects. The compound showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:
- COX Inhibition Assay : The compound exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine | 10 | 12 | |
| Diclofenac | 5 | 8 |
The biological activity of this compound is believed to arise from its ability to interact with specific cellular targets involved in cancer proliferation and inflammation. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt pathway .
Case Studies
- Study on Anticancer Efficacy : A recent study highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in inhibiting tumor growth in xenograft models. This compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to control groups .
- Inflammation Model : In an animal model of acute inflammation, treatment with this compound significantly reduced edema and inflammatory markers compared to untreated controls, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Structure
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its pharmacological properties by influencing solubility and bioavailability.
Anticancer Activity
Research has demonstrated that N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride exhibits potent anticancer properties. Studies indicate its effectiveness against various cancer cell lines, including:
- Breast Cancer : In vitro studies show that the compound induces apoptosis in breast cancer cells by activating caspase pathways.
- Lung Cancer : The compound inhibits proliferation and migration of lung cancer cells through modulation of key signaling pathways such as PI3K/Akt and MAPK.
Antimicrobial Properties
The compound has shown antimicrobial activity against a range of pathogens. Its efficacy was tested against:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics.
- Fungi : Demonstrated antifungal activity, particularly against Candida species.
Neuroprotective Effects
Studies have indicated that this compound may offer neuroprotective benefits. It has been shown to:
- Reduce oxidative stress in neuronal cells.
- Inhibit neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Screening
In a screening for antimicrobial agents, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.
Chemical Reactions Analysis
Functionalization of the 4-Amino Group
The target compound’s 4-amino group is introduced via displacement of a chlorine atom. Key steps include:
-
Reaction with 3-Methoxyaniline :
Salt Formation (Hydrochloride)
The free base is converted to the hydrochloride salt via:
-
Acid Treatment : Dissolving the amine in HCl-saturated ethanol or aqueous HCl, followed by precipitation or evaporation .
Reactivity and Derivatives
Thieno[2,3-d]pyrimidines exhibit diverse reactivity:
-
Bromination : Position 6 can be brominated using N-bromosuccinimide (NBS) in dichloromethane (DCM) .
-
Ether Cleavage : Methoxy groups (e.g., 3-methoxyphenyl) can undergo demethylation with BF₃·SMe₂ in DCM .
-
N-Methylation : Methyl iodide (MeI) in acetonitrile with K₂CO₃ introduces methyl groups to nitrogen atoms .
Key Reaction Data
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆) : Expected signals include:
Biological and Pharmacological Context
Though not explicitly reported for this compound, structurally related thienopyrimidines show:
-
Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀: 0.5–2 μM) .
-
Anticancer potential : Targeting kinases like EGFR (IC₅₀: <1 μM) .
Critical Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison:
Structural and Functional Differences
Key Findings
Substituent Impact on Activity: Methoxy groups (e.g., 3-methoxyphenyl) may improve metabolic stability and membrane permeability compared to halogens (e.g., 3,4-dichlorophenyl in ).
Synthetic Efficiency: Sonogashira coupling (used for ethynyl analogs in ) offers moderate yields (45–68%), whereas direct nucleophilic substitution (as in tricyclic derivatives ) achieves higher yields (up to 84%). The low yield (27%) for the dichlorophenyl-indazolyl analog highlights synthetic challenges with complex aryl amines.
Biological Performance: Antimicrobial Activity: Tricyclic sulfonyl derivatives (e.g., ) show broad-spectrum activity against bacteria (MIC: 2–8 µg/mL) and fungi, outperforming simpler thienopyrimidines. Anticancer Potential: Halogenated analogs (e.g., ) exhibit moderate activity but face solubility issues, which the hydrochloride salt in the target compound may address.
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-carboxylate Derivatives
The most widely reported route involves cyclocondensation reactions between 2-aminothiophene-3-carboxylate esters and formamidine derivatives. For 6-methyl substitution, ethyl 2-amino-5-methylthiophene-3-carboxylate serves as the starting material. Reaction with formamidine acetate in refluxing N-methyl-2-pyrrolidone (NMP) at 135°C for 6–8 hours yields 6-methylthieno[2,3-d]pyrimidin-4(3H)-one (Intermediate I). Subsequent chlorination using phosphorus oxychloride (POCl₃) and catalytic trifluoroacetic acid (TFA) in toluene at 80°C converts the 4-keto group to a chloro substituent, producing 4-chloro-6-methylthieno[2,3-d]pyrimidine (Intermediate II) in 72–85% yield.
Microwave-Assisted Cyclization
Alternative protocols employ microwave irradiation to accelerate cyclization. Soares et al. demonstrated that treating 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate with formamidine acetate under microwave conditions (150°C, 20 minutes) provides 6-methylthieno[2,3-d]pyrimidines in 46% yield, significantly reducing reaction times compared to conventional heating.
Formation of the Hydrochloride Salt
The free base is dissolved in anhydrous ethanol or diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation occurs. Alternatively, concentrated hydrochloric acid (37%) is added dropwise at 0–5°C. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt in >95% purity.
Optimization and Alternative Routes
One-Pot Synthesis
Recent advances describe one-pot sequences combining cyclization and amination steps. For example, ethyl 2-amino-5-methylthiophene-3-carboxylate reacts simultaneously with formamidine acetate and 3-methoxyaniline in the presence of POCl₃, though yields remain moderate (45–55%) due to competing side reactions.
Solid-Phase Synthesis
Wang et al. reported immobilizing the thieno[2,3-d]pyrimidine core on Wang resin, enabling sequential functionalization under mild conditions. After cleavage from the resin, the hydrochloride salt is obtained via in situ neutralization and acidification.
Analytical Characterization
Critical analytical data for the final compound include:
Q & A
Q. Tables
| Key Structural Modifications for SAR |
|---|
| Substituent Position |
| ---------------------- |
| 4-Amine |
| 6-Methyl |
| 3-Methoxy |
| Common Biological Assay Parameters |
|---|
| Assay Type |
| ------------------------ |
| Kinase inhibition |
| Cytotoxicity (MTT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
